3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
CAS No.: 946300-10-3
Cat. No.: VC4258985
Molecular Formula: C22H25N3O5S
Molecular Weight: 443.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946300-10-3 |
|---|---|
| Molecular Formula | C22H25N3O5S |
| Molecular Weight | 443.52 |
| IUPAC Name | 3-(2,4-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C22H25N3O5S/c1-15-4-7-18(8-5-15)31(26,27)25-12-10-16(11-13-25)22-23-21(24-30-22)19-9-6-17(28-2)14-20(19)29-3/h4-9,14,16H,10-13H2,1-3H3 |
| Standard InChI Key | NFVAQAFMMKGNPQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Introduction
3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound with a molecular formula of C22H25N3O5S and a molecular weight of 443.5 g/mol . This compound belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic rings containing one oxygen atom and two nitrogen atoms. The presence of a piperidine ring, an oxadiazole moiety, and a sulfonyl group contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of compounds similar to 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multi-step synthetic pathways that may include condensation reactions and cyclization steps. The oxadiazole ring can participate in various reactions, such as nucleophilic substitutions and cycloadditions. Additionally, the piperidine moiety can undergo acylation and alkylation reactions, making it versatile for further chemical modifications.
Biological Activity and Potential Applications
While specific biological activity data for 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is limited, compounds with similar structures have shown potential in medicinal chemistry. Oxadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties . The presence of the 2,4-dimethoxyphenyl group and the tosylpiperidin-4-yl group may contribute to its potential biological activity.
Biological Activity of Similar Compounds
| Compound Type | Biological Activity |
|---|---|
| 1,3,4-Oxadiazole Derivatives | Anti-cancer, Anti-diabetic, Antimicrobial, Antioxidant |
| Piperidine-based Compounds | Potential for neurological and cardiovascular applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume